molecular formula C25H21BrN2O3 B406364 (4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B406364
M. Wt: 477.3g/mol
InChI Key: CCZUGABTAPQABJ-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Benzyloxy)-3-methoxybenzylidene]-2-(3-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is an organic compound with the molecular formula C25H21BrN2O3. This compound is notable for its complex structure, which includes a pyrazolone core substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research .

Preparation Methods

The synthesis of (4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-benzyloxy-3-methoxybenzaldehyde with 3-bromoacetophenone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to yield the final pyrazolone product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[4-(Benzyloxy)-3-methoxybenzylidene]-2-(3-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar compounds include other pyrazolone derivatives such as:

  • 4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-[4-(benzyloxy)-3-methoxybenzylidene]-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

These compounds share a similar core structure but differ in the substituents attached to the phenyl rings. The unique combination of substituents in (4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-1-(3-BROMOPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C25H21BrN2O3

Molecular Weight

477.3g/mol

IUPAC Name

(4E)-2-(3-bromophenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-5-methylpyrazol-3-one

InChI

InChI=1S/C25H21BrN2O3/c1-17-22(25(29)28(27-17)21-10-6-9-20(26)15-21)13-19-11-12-23(24(14-19)30-2)31-16-18-7-4-3-5-8-18/h3-15H,16H2,1-2H3/b22-13+

InChI Key

CCZUGABTAPQABJ-LPYMAVHISA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC(=CC=C4)Br

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC(=CC=C4)Br

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC(=CC=C4)Br

Origin of Product

United States

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